N-(3-(1H-pyrazol-3-yl)phenyl)butyramide

Medicinal Chemistry Regioisomerism Structural Biology

Mapping kinase binding pockets demands the exact regioisomer, as even minor positional shifts can abolish target engagement. This compound is the definitive meta-substituted probe, enabling labs to decouple conformational bias from biochemical potency. - Regioisomeric Integrity: Precisely defines the bent ligand conformation required for PDHK pocket mapping vs. linear para-analogs. - Baseline Pharmacophore: Unsubstituted scaffold serves as a reference standard for quantifying substituent contributions to potency & selectivity. - Ideal Physicochemical Benchmark: Calculated LogP of 1.9 makes it a reference point for optimizing solubility & lipophilicity across a pyrazole-amide library. Supplied with rigorous analytical certification to ensure batch-to-batch reproducibility.

Molecular Formula C13H15N3O
Molecular Weight 229.28 g/mol
CAS No. 1210963-10-2
Cat. No. B14133828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(1H-pyrazol-3-yl)phenyl)butyramide
CAS1210963-10-2
Molecular FormulaC13H15N3O
Molecular Weight229.28 g/mol
Structural Identifiers
SMILESCCCC(=O)NC1=CC=CC(=C1)C2=CC=NN2
InChIInChI=1S/C13H15N3O/c1-2-4-13(17)15-11-6-3-5-10(9-11)12-7-8-14-16-12/h3,5-9H,2,4H2,1H3,(H,14,16)(H,15,17)
InChIKeyQNQNAAJYFSCESI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing N-(3-(1H-pyrazol-3-yl)phenyl)butyramide


N-(3-(1H-pyrazol-3-yl)phenyl)butyramide (CAS 1210963-10-2) is a synthetic small molecule belonging to the pyrazole-amide class [1]. Characterized by a central phenyl ring with a butyramide chain and a 1H-pyrazol-3-yl substituent in a meta-configuration, it serves as a specific regioisomeric probe within broader pyrazole-amide chemical spaces explored for targets such as pyruvate dehydrogenase kinase (PDHK) [2]. Its distinct connectivity offers unique vectors for structure-activity relationship (SAR) exploration compared to its para-substituted and regioisomeric amide analogs.

1
Regioisomeric probe for PDHK pathway studies
2
Meta-substituted pyrazole-amide scaffold for SAR exploration
3
Bent core geometry for kinase binding-pocket mapping

N-(3-(1H-pyrazol-3-yl)phenyl)butyramide: Substitution Risks


Generic substitution within the pyrazole-amide class is precluded by the profound impact of regioisomerism and positional isomerism on biological activity. The precise 3-(1H-pyrazol-3-yl)phenyl orientation of this compound dictates its shape, electronic distribution, and molecular recognition, contrasting sharply with close analogs like N-(4-(1H-pyrazol-5-yl)phenyl)butyramide . In related PDHK-targeting pyrazole-amide series, even minor structural permutations have been shown to dramatically alter kinase inhibitory potency and selectivity profiles [1], meaning that sourcing the exact regioisomer is critical for data reproducibility and valid SAR extrapolation.

!
Meta vs. para regioisomer changes molecular shape and exit-vector geometry; binding-pocket recognition may not transfer.
!
Amide chain length alters lipophilicity; divergent protein binding and permeability profiles may shift SAR interpretation.
!
Class-level PDHK inhibition context does not guarantee identical potency; direct biological substitution requires verification.

Quantitative Differentiation Evidence


Meta vs. Para Regioisomer Differentiation

A critical structural distinction exists between the target compound (meta-substitution) and its direct para-substituted analog, N-(4-(1H-pyrazol-3-yl)phenyl)butanamide . The meta-connectivity induces a 120° bond angle between the phenyl ring and the butyramide chain relative to the pyrazole, creating a non-linear molecular shape. In contrast, the para-isomer presents a more linear geometry. While specific quantitative binding data for these two compounds are not available in the same assay, molecular modeling of similar scaffolds indicates that this geometric difference results in a significantly altered exit vector for the pyrazole group, which is fundamental for engaging binding pockets where precise hydrogen bond and hydrophobic contact distances are crucial . This geometrical constraint cannot be replicated by the para-isomer for targets accommodating the bent conformation.

Meta vs. Para geometry
Data to verify
Meta-substitution yields non-linear, bent core shape; para-isomer gives linear, rod-like geometry.
Geometry change may alter exit-vector orientation for kinase binding.
No quantitative binding data available; qualitative structural inference.
Medicinal Chemistry Regioisomerism Structural Biology

Amide Substituent Differentiation

The target compound's butyramide tail differs from shorter-chain analogs like 3-methyl-N-[4-(1H-pyrazol-3-yl)phenyl]butanamide (CAS 1210296-42-6) . The butyramide contributes a calculated XLogP3-AA of 1.9 [1], which is distinct from the higher lipophilicity expected of the 3-methylbutanamide analog. In class-level studies on pyrazole-amide PDHK inhibitors, the length and branching of the amide chain directly influence target engagement and pharmacokinetic properties. Though direct comparative data for these specific compounds is lacking, the difference in lipophilicity and steric bulk will lead to divergent protein binding and membrane permeability profiles.

Amide chain lipophilicity
Class-level
Butyramide: XLogP3-AA = 1.9; branched 5-carbon analog expected higher LogP.
Lipophilic and steric differences may affect membrane permeability and target engagement.
No pairwise ADME data; inferred from calculated properties.
Lipophilicity Structure-Activity Relationship Drug Design

PDHK Inhibitory Activity Profile

N-(3-(1H-pyrazol-3-yl)phenyl)butyramide falls within the scope of pyrazole-amide compounds patented for PDHK inhibition [1]. The patent discloses that specific structural features are critical for potent PDHK inhibition, and the meta-phenyl-pyrazole amide scaffold is a core component of the claimed general formula. While the patent does not disclose a specific IC50 for this exact compound, it presents data for closely related analogs demonstrating potent PDHK inhibition with IC50 values in the nanomolar range. For example, compound examples in the patent with similar connectivity exhibited >50% inhibition of PDHK at a test concentration of 1 μM [1]. This implies that the target compound, as a member of this privileged chemical space, is a relevant starting point for medicinal chemistry programs targeting glucose metabolism disorders. The non-substituted phenyl ring of this compound offers a benchmarking baseline for assessing the impact of further aromatic substitutions.

PDHK inhibitory activity
Class-level inference
Patent reports related meta-pyrazole-amides with IC50
Supports use as a minimal pharmacophore benchmark or fragment-like starting point.
No specific IC50 for this compound; class-level inference from patent examples.
Kinase Inhibition Metabolic Disease Patent Pharmacology

Application Scenarios for N-(3-(1H-pyrazol-3-yl)phenyl)butyramide


Regioisomeric Probe for PDHK Lead Optimization

In a medicinal chemistry program targeting PDHK for diabetes, this compound can be used as a definitive meta-regioisomeric probe. It serves to map the binding pocket's tolerance for a bent ligand conformation compared to the linear para-isomer, directly informing fragment-growing vectors as suggested by the patent-class SAR [1].

Pharmacophore Reference for Metabolic Disease SAR

Procurement of this compound provides a baseline, unadorned version of the N-phenylpyrazole-amide pharmacophore described in PDHK inhibitor patents [1]. It can be used as a reference standard to quantify the contribution of additional substituents on the phenyl or pyrazole rings to biochemical potency and selectivity.

Physicochemical Benchmarking in Pyrazole Library Expansion

With a calculated LogP of 1.9 [2], this compound is an ideal benchmark for assessing the impact of structural modifications on the lipophilicity and solubility profile of a pyrazole-amide library, particularly when comparing the effects of different amide chains on drug-like properties.

Crystallographic Soaking for Kinase Snapshots

The compact core structure makes it suitable for soaking into crystals of kinases like PDHK to obtain high-resolution co-crystal structures, revealing the precise binding mode of the core scaffold and guiding structure-based drug design as implied by its inclusion in extensive patent chemical spaces [1].

Application
Selection Property
Validation Focus
PDHK lead optimization regioisomeric probe
Meta-regioisomeric geometry
Binding-pocket shape tolerance and fragment-growing vector mapping
Pharmacophore reference for metabolic disease SAR
Unsubstituted N-phenylpyrazole-amide core
Baseline potency and selectivity contribution of additional substituents
Physicochemical benchmarking in library expansion
Calculated LogP 1.9
Lipophilicity and solubility profile shifts with structural modifications
Structural biology co-crystallization
Compact core scaffold
High-resolution binding-mode snapshots to guide structure-based design
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